

An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name:	(4-Cyano-2-methoxyphenyl)boronic acid
Cat. No.:	B572067

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CAS Number: 1256345-67-1

This technical guide provides a comprehensive overview of **(4-Cyano-2-methoxyphenyl)boronic acid**, a key building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

(4-Cyano-2-methoxyphenyl)boronic acid is a solid organic compound that serves as a versatile reagent in cross-coupling reactions.^{[1][2]} While specific experimental data for some properties are not widely published, the following table summarizes its known and estimated characteristics.

Property	Value	Source/Reference
CAS Number	1256345-67-1	[3] [4] [5]
Molecular Formula	C ₈ H ₈ BNO ₃	[1] [5]
Molecular Weight	176.97 g/mol	[3] [5]
Appearance	White to off-white solid/powder	[1]
Purity	Available in 95%, 97%, and ≥98% grades	[1] [5] [6]
Melting Point	Not available. Similar compounds like 2- Methoxyphenylboronic acid melt at 105-110 °C, and 4- Methoxyphenylboronic acid melts at 204-206 °C.	[7] [8]
Boiling Point	Not available (likely decomposes)	General knowledge for arylboronic acids
Solubility	Soluble in dimethyl sulfoxide and methanol. General solubility in organic solvents like THF and dioxane is expected for reaction purposes.	[8] (by analogy)
Storage	Inert atmosphere, 2-8°C	[3]

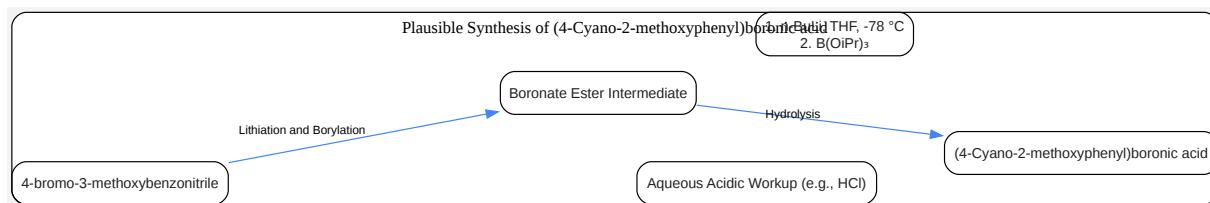
Chemical Synthesis

While a specific, detailed protocol for the synthesis of **(4-Cyano-2-methoxyphenyl)boronic acid** is not readily available in peer-reviewed literature, a general and widely used method for preparing arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

A plausible synthetic route starting from 4-bromo-3-methoxybenzonitrile is outlined below. This protocol is based on standard procedures for lithiation-borylation reactions.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Synthesis via Lithiation-Borylation

Reaction Scheme:



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Caption: Plausible synthetic workflow for **(4-Cyano-2-methoxyphenyl)boronic acid**.

Materials:

- 4-bromo-3-methoxybenzonitrile
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(OiPr)₃)
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

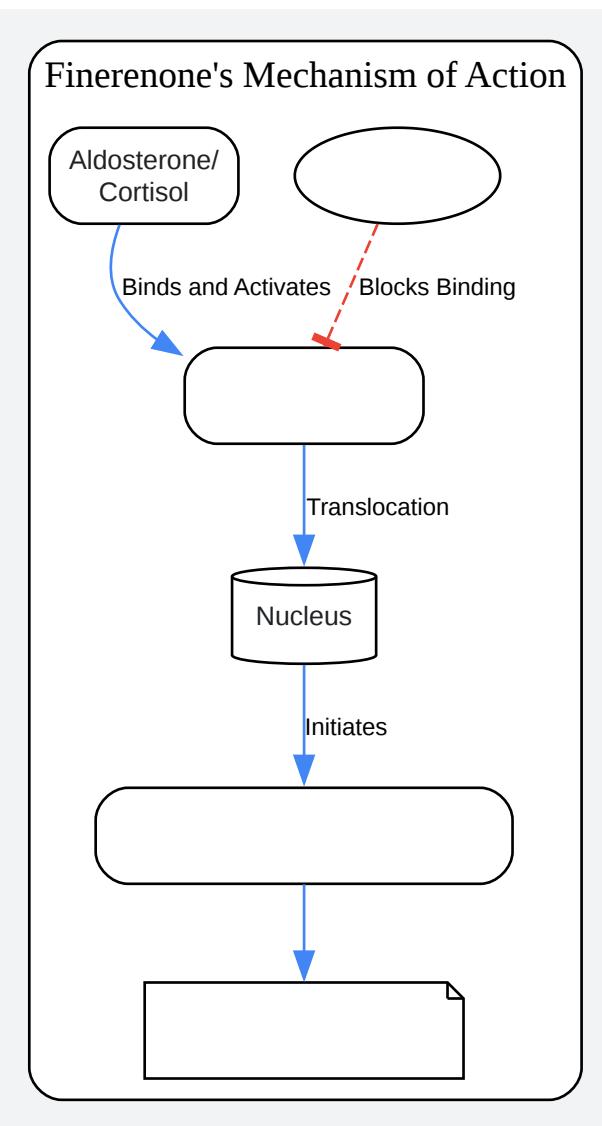
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-3-methoxybenzonitrile dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
- Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure **(4-Cyano-2-methoxyphenyl)boronic acid**.

Applications in Drug Discovery: Synthesis of Finerenone

(4-Cyano-2-methoxyphenyl)boronic acid is a crucial building block for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.^[1] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.^{[6][11]}

Mechanism of Action of Finerenone

Finerenone functions by selectively blocking the mineralocorticoid receptor, which is a ligand-activated transcription factor.^[12] The overactivation of this receptor by aldosterone and cortisol can lead to pro-inflammatory and pro-fibrotic gene expression in the kidneys and heart.^{[6][13]} By antagonizing the MR, Finerenone reduces these detrimental effects, offering cardiorenal protection.^{[11][14]}

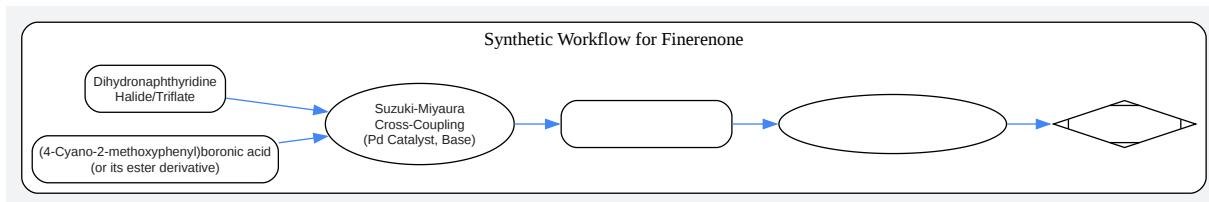


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Caption: Mechanism of action of Finerenone as a mineralocorticoid receptor antagonist.

Role in Finerenone Synthesis

(4-Cyano-2-methoxyphenyl)boronic acid is utilized in a key carbon-carbon bond-forming reaction, likely a Suzuki-Miyaura cross-coupling, to construct the core structure of Finerenone. [8][15]



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Caption: Role of **(4-Cyano-2-methoxyphenyl)boronic acid** in Finerenone synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

This is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid.

Materials:

- **(4-Cyano-2-methoxyphenyl)boronic acid** (1.2-1.5 equivalents)
- Aryl halide or triflate (e.g., a dihydronaphthyridine derivative) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

- Reaction Setup: To a dry reaction vessel, add the aryl halide/triflate, **(4-Cyano-2-methoxyphenyl)boronic acid**, palladium catalyst, and base.

- Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent(s) are then added.
- Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
- Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.

Spectroscopic Data (Predicted)

No experimentally derived spectra for **(4-Cyano-2-methoxyphenyl)boronic acid** are publicly available. The following data are predicted based on the analysis of its structure and comparison with similar compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Technique	Expected Peaks/Signals
¹ H NMR	δ (ppm): ~8.0-7.5 (aromatic protons), ~4.0-3.8 (methoxy protons, -OCH ₃), ~5.0-4.0 (boronic acid protons, -B(OH) ₂ , broad singlet). The aromatic region would likely show a complex splitting pattern due to the substitution.
¹³ C NMR	δ (ppm): ~160 (C-OCH ₃), ~140-120 (aromatic carbons), ~118 (nitrile carbon, -CN), ~56 (methoxy carbon, -OCH ₃). The carbon attached to the boron atom would be broad or unobserved.
FT-IR	ν (cm ⁻¹): ~3400-3200 (O-H stretch, broad), ~2230-2210 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1350-1330 (B-O stretch), ~1250 (asymmetric C-O-C stretch).
Mass Spec.	m/z: Expected [M+H] ⁺ at 178.06. Fragmentation would likely involve the loss of water (-18) and the methoxy group (-31).

Safety and Handling

A specific Safety Data Sheet (SDS) for **(4-Cyano-2-methoxyphenyl)boronic acid** is not readily available. The following information is based on general guidelines for handling arylboronic acids.

- Hazard Statements: May cause skin, eye, and respiratory irritation. Some arylboronic acids have been found to be weakly mutagenic.[21][22]
- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Avoid inhalation of dust.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be hygroscopic and prone to forming anhydrides (boroxines).[3][23]
- In case of exposure:
 - Eyes: Rinse cautiously with water for several minutes.
 - Skin: Wash with plenty of soap and water.
 - Inhalation: Move to fresh air.
 - Seek medical attention if irritation persists.[21]

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